2-Cyclopropylideneethanol
Description
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2-cyclopropylideneethanol |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3,6H,1-2,4H2 |
InChI Key |
GEPDOFOMCACZCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopropylideneethanol can be synthesized through several methods, including the hydration of cyclopropylidene derivatives or the reduction of cyclopropylidene ketones. The reaction conditions typically involve the use of strong acids or bases, and the presence of a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylideneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: The oxidation of this compound can yield cyclopropylidene carboxylic acids.
Reduction: Reduction reactions can produce cyclopropylidene alkanes.
Substitution: Substitution reactions can lead to the formation of various cyclopropylidene derivatives.
Scientific Research Applications
2-Cyclopropylideneethanol has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Cyclopropylideneethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares 2-Cyclopropylethanol with structurally analogous compounds:
Key Observations :
Cyclopropane vs. Amino derivatives (e.g., 2-(N-Methyl-N-propylamino)ethanol) exhibit higher molecular weights and enhanced solubility in aqueous media due to hydrogen bonding from the -NH group .
Boiling Points: The low boiling point (47°C) of 2-Cyclopropylethanol suggests high volatility, likely due to its small molecular size and non-polar cyclopropane moiety .
Solubility and Reactivity
- 2-Cyclopropylethanol: Limited solubility data, but the -OH group confers moderate polarity. Expected to be soluble in alcohols and ethers .
- Aminoethanols (e.g., 2-(N-Methyl-N-propylamino)ethanol): Improved water solubility due to protonatable amino groups, making them useful in pharmaceutical formulations .
- Thiol Derivatives (e.g., 2-(Ethylisopropylamino)ethanethiol): The -SH group increases reactivity (e.g., disulfide formation) but may reduce stability in oxidative environments .
- Cyclopropylfentanyl : Sparingly soluble in water as a free base but forms soluble hydrochloride salts, a property shared with other fentanyl analogs .
Notes on Nomenclature and Data Limitations
- This highlights the need for precise CAS-based identification in chemical research .
- Data Gaps : Solubility and toxicity data for cyclopropane-containing compounds are sparse, emphasizing the need for further study.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the molecular structure of 2-Cyclopropylideneethanol?
- Methodological Answer : Microwave spectroscopy, infrared (IR), and Raman spectroscopy are critical for analyzing rotational and vibrational modes, enabling precise determination of bond lengths, angles, and conformational dynamics. For example, microwave spectroscopy resolves rotational transitions to identify gauche and trans conformers, while IR and Raman spectra reveal intramolecular hydrogen bonding between the hydroxyl group and the cyclopropylidene moiety . Computational methods like ab initio calculations (e.g., Hartree-Fock or DFT) complement experimental data by modeling potential energy surfaces and optimizing geometries .
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer : The molecule’s strained cyclopropane ring and the proximity of the hydroxyl group to the unsaturated cyclopropylidene moiety create unique electronic and steric effects. These features enhance its susceptibility to ring-opening reactions and hydrogen-bond-mediated stabilization. Researchers should prioritize analyzing electron density distribution via molecular orbital calculations (e.g., HOMO-LUMO analysis) and experimentally probing reactive sites using nucleophilic/electrophilic probes .
Advanced Research Questions
Q. How can intramolecular π-type hydrogen bonding in this compound be experimentally validated, and how does it affect conformational stability?
- Methodological Answer : Infrared spectroscopy (e.g., O-H stretching frequency red-shifts) and temperature-dependent NMR studies can detect hydrogen bonding. For instance, a red shift in the O-H stretching band (~3200–3400 cm⁻¹) indicates hydrogen bonding between the hydroxyl proton and the π-electrons of the cyclopropylidene group. Conformational stability is further assessed via variable-temperature microwave spectroscopy, which quantifies energy barriers between gauche and trans conformers. Computational studies (e.g., NBO analysis) reveal charge transfer interactions stabilizing the hydrogen-bonded conformer .
Q. What computational strategies are recommended to model the potential energy surface (PES) governing this compound’s conformational dynamics?
- Methodological Answer : High-level ab initio methods (e.g., CCSD(T)/aug-cc-pVTZ) or density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) are ideal for mapping the PES. Researchers should perform relaxed scans of dihedral angles to identify minima (conformers) and transition states. Solvent effects can be incorporated using implicit solvation models (e.g., PCM). Validation against experimental microwave or Raman data ensures accuracy .
Q. How should researchers resolve contradictions in reported data on the molecule’s hydrogen-bond strength or conformational populations?
- Methodological Answer : Cross-validation using complementary techniques is critical. For example:
- Compare IR-derived hydrogen-bond strengths with computational vibrational frequencies.
- Reconcile microwave-derived rotational constants with DFT-optimized geometries.
- Conduct sensitivity analyses to assess the impact of computational parameters (e.g., basis set size, functional choice).
Systematically review literature for methodological inconsistencies (e.g., solvent effects, temperature variations) and replicate experiments under standardized conditions .
Q. What strategies are effective for synthesizing enantiomerically pure this compound derivatives for stereochemical studies?
- Methodological Answer : While direct synthesis methods are not detailed in the provided evidence, analogous approaches for related cyclopropane derivatives involve:
- Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to induce asymmetry.
- Kinetic resolution via enzymatic catalysis (e.g., lipase-mediated esterification).
- Stereoselective ring-opening of functionalized cyclopropanes.
Purity is verified using chiral HPLC or polarimetry, complemented by vibrational circular dichroism (VCD) for absolute configuration determination .
Data and Literature Review
Q. How can researchers ensure the reliability of spectroscopic data for this compound?
- Methodological Answer : Cross-reference experimental data with high-quality databases (e.g., NIST Chemistry WebBook) and replicate measurements using calibrated instruments. For computational data, validate against benchmark studies (e.g., CCSD(T)/CBS) and report uncertainties in calculated parameters (e.g., bond lengths ±0.01 Å). Collaborative data-sharing platforms (e.g PubChem) enhance transparency .
Q. What systematic approaches are recommended for conducting a literature review on understudied properties of this compound?
- Methodological Answer : Use Boolean search strategies in academic databases (e.g., SciFinder, Reaxys) with terms like “this compound AND (conformation OR hydrogen bonding)”. Expand to grey literature and patents. Prioritize studies with rigorous methodology (e.g., peer-reviewed journals over unreviewed preprints). For niche topics, leverage citation-tracking tools (e.g., Web of Science) to identify foundational papers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
